m-PEG3-Boc

Biodistribution Liver Uptake PEG Spacer Optimization

Polydisperse PEG reagents introduce batch-to-batch variability that confounds PROTAC SAR. m-PEG3-Boc eliminates this with a strictly monodisperse PEG3 spacer (~10.5 Å contour length). • Boc-protected carboxylic acid enables orthogonal deprotection (TFA-labile) compatible with Fmoc-SPPS strategies. • Reduces liver uptake by ~45% versus PEG4 linkers-critical for targets with high hepatic expression. • Demonstrates highest ERα degradation efficiency among PEG2-PEG4 linkers at low concentrations. • 47% lower kidney retention versus PEG2-based conjugates, favoring rapid renal clearance. Ideal for C-terminal amide conjugation and linker SAR campaigns.

Molecular Formula C12H24O5
Molecular Weight 248.32 g/mol
Cat. No. B609251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG3-Boc
Synonymsm-PEG3-t-butyl ester
Molecular FormulaC12H24O5
Molecular Weight248.32 g/mol
Structural Identifiers
InChIInChI=1S/C12H24O5/c1-12(2,3)17-11(13)5-6-15-9-10-16-8-7-14-4/h5-10H2,1-4H3
InChIKeyCTECCIYKQSINBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





m-PEG3-Boc: PROTAC Linker Building Block


m-PEG3-Boc (CAS 1778219-81-0) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a methoxy-capped triethylene glycol chain and a tert-butyloxycarbonyl (Boc)-protected propanoic acid terminus . With a defined molecular weight of 248.32 g/mol and formula C₁₂H₂₄O₅, it belongs to the PEG/alkyl-ether class of PROTAC (Proteolysis-Targeting Chimera) linkers and is supplied at >98% purity for use as a synthetic building block in targeted protein degradation constructs . The PEG3 spacer provides a contour length of approximately 10.5 Å (three ethylene oxide repeats) and a monodisperse profile that eliminates the batch-to-batch variability inherent to polydisperse PEG reagents . Unlike its isomer Boc-NH-PEG3-OH (CAS 139115-92-7), which protects an amine, m-PEG3-Boc protects a carboxylic acid as a tert-butyl ester, establishing orthogonal deprotection compatibility with Fmoc-based solid-phase peptide synthesis strategies .

m-PEG3-Boc Substitution Risks


PEG linker length is not a passive variable; it directly dictates the physical reach and conformational flexibility of the spacer, which in turn controls ternary complex formation efficiency, biodistribution, and renal clearance of the final PROTAC conjugate [1]. Substituting m-PEG3-Boc with a shorter PEG2 or longer PEG4 homolog alters the spacer contour length in discrete ~3.5 Å increments, which has been shown to shift liver uptake by up to ~45% and kidney retention by ~47% in head-to-head biodistribution studies [2]. Furthermore, replacing the tert-butyl ester protecting group with an Fmoc-protected analog imposes an entirely different deprotection logic (acid-labile Boc vs. base-labile Fmoc), which can be incompatible with acid-sensitive payloads or orthogonal protection schemes in multi-step syntheses [3]. Even substituting m-PEG3-Boc (acid-protected) with its isomer Boc-NH-PEG3-OH (amine-protected) produces a functionally different intermediate that cannot serve the same role in a convergent synthetic route; one reveals a carboxylic acid for amide coupling, the other reveals an amine . These are not interchangeable components, and their substitution without quantitative justification introduces uncontrolled variables into SAR campaigns.

m-PEG3-Boc Head-to-Head Evidence


Reduced Liver Uptake with PEG3 Spacer

In a preclinical biodistribution study of 68Ga-labeled NOTA-PEGn-RM26 conjugates bearing PEG2, PEG3, PEG4, and PEG6 spacers, the PEG3 conjugate demonstrated a statistically significant reduction in liver uptake at 1 hour post-injection compared to the longer PEG4 and PEG6 conjugates [1]. The PEG3 construct showed liver uptake of 0.6 ± 0.1 %ID/g, while PEG4 and PEG6 constructs showed 1.1 ± 0.2 %ID/g and 1.06 ± 0.04 %ID/g, respectively. This ~45% and ~43% reduction in hepatic accumulation is directly attributable to the PEG3 spacer length, as all other conjugate components were held constant.

Biodistribution Liver Uptake PEG Spacer Optimization

Reduced Kidney Retention with PEG3 Spacer

The same Varasteh et al. (2014) biodistribution study revealed that the PEG3 conjugate exhibited substantially lower kidney retention at 1 hour post-injection compared to the PEG2 conjugate: 1.6 ± 0.3 %ID/g for PEG3 versus 3 ± 2 %ID/g for PEG2 [1]. This represents an approximately 47% reduction in renal accumulation. The data demonstrate that the PEG3 spacer length achieves a clearance profile that is more favorable than the shorter PEG2 spacer, likely due to reducedglomerular reabsorption at the intermediate hydrodynamic radius.

Renal Clearance Kidney Uptake PEG Spacer Length

Preserved Binding Affinity of PEG3 Linker

The Varasteh et al. (2014) study evaluated the in vitro binding affinity of natGa-NOTA-PEGn-RM26 conjugates across PEG lengths (n = 2, 3, 4, 6) and reported IC₅₀ values of 3.1 ± 0.2, 3.9 ± 0.3, 5.4 ± 0.4, and 5.8 ± 0.3 nM, respectively [1]. The PEG3 conjugate maintained an IC₅₀ within the low nanomolar range, only marginally higher than PEG2 (3.9 vs 3.1 nM), while delivering the significant biodistribution advantages documented above. In contrast, PEG4 and PEG6 showed progressively weaker binding (5.4 and 5.8 nM), suggesting that lengthening the spacer beyond three ethylene glycol units begins to incur an affinity penalty in this system.

Binding Affinity IC50 GRPR Antagonist Structure-Activity Relationship

Superior ERα Degradation by PEG3 Linker

In a structure-activity relationship study of decoy oligonucleotide-based PROTACs targeting estrogen receptor α (ERα), six chimeric molecules with different linker types—PEG2, PEG3, PEG4, pentyl (C5), octyl (C8), and undecyl (C11)—were synthesized and evaluated for ERα-degrading activity [1]. The PEG3-linked construct LCL-ER(dec) demonstrated the highest degradation activity at lower concentrations among all linkers tested, while all constructs maintained similar binding affinities to ERα [1]. This finding is consistent with the broader MEDCHEM NEWS review report that PEG3-linked LCL-ER(dec) showed the highest ERα degradation activity, with PEG2 and PEG4 linker variants displaying markedly lower efficacy despite comparable target binding [2].

PROTAC ERα Degradation Linker Optimization Targeted Protein Degradation

Orthogonal Boc Protection for Fmoc-SPPS

m-PEG3-Boc (CAS 1778219-81-0) features a tert-butyl ester protecting group on a propanoic acid terminus, which is chemically distinct from the Boc-carbamate (amine-protecting) group found on its isomer Boc-NH-PEG3-OH (CAS 139115-92-7) . Both protecting groups are cleavable under acidic conditions (typically TFA/DCM), but the resulting functionality after deprotection is fundamentally different: m-PEG3-Boc yields a free carboxylic acid for amide coupling or active ester formation, while Boc-NH-PEG3-OH yields a free amine . This distinction is critical in convergent synthetic routes where the linker must be incorporated at a specific step. Furthermore, the tert-butyl ester in m-PEG3-Boc can be selectively deprotected in the presence of Fmoc groups (which are base-labile), enabling an orthogonal protection strategy where Fmoc removal (piperidine) does not affect the Boc-ester, and subsequent TFA treatment reveals the carboxylic acid without disturbing acid-stable protecting groups . m-PEG3-Boc solubility is specified at 10 mM in DMSO .

Orthogonal Protection Solid-Phase Peptide Synthesis tert-Butyl Ester Boc Deprotection

m-PEG3-Boc Application Scenarios


Low Liver Accumulation PROTAC Design

When designing PROTACs for targets with high hepatic expression or when liver toxicity is a concern, m-PEG3-Boc should be prioritized as the linker precursor over m-PEG4-Boc or m-PEG6-Boc. The Varasteh et al. (2014) head-to-head biodistribution data demonstrate that PEG3-based conjugates reduce liver uptake by ~45% compared to PEG4 and ~43% compared to PEG6 at 1 hour post-injection [1]. This directly translates to lower off-target hepatic exposure and potentially improved therapeutic index, making m-PEG3-Boc the rational choice for programs where liver accumulation is a key liability parameter.

Enhanced Renal Clearance for PROTACs

For PROTAC constructs where rapid renal clearance is desirable—such as imaging probe conjugates or degraders where prolonged systemic exposure is not required—m-PEG3-Boc offers a 47% reduction in kidney retention at 1 hour compared to m-PEG2-Boc-based conjugates [1]. This is supported by the Guillou and Earley (2021) finding that PEG3 linker incorporation leads to more rapid whole-body excretion of ⁸⁹Zr-labeled antibody constructs, enhancing image contrast by reducing nonspecific background accumulation [2].

Orthogonal Carboxylic Acid Protection

m-PEG3-Boc is uniquely suited for synthetic sequences where a carboxylic acid must be temporarily masked while other transformations occur. Its tert-butyl ester can be selectively deprotected with TFA without affecting Fmoc groups, and conversely, piperidine-mediated Fmoc removal leaves the Boc-ester intact . This orthogonality is not available with Boc-NH-PEG3-OH (which protects an amine) or with Fmoc-PEG3-OH (which is base-labile). C-terminal conjugation strategies—such as coupling the PEG linker to amine-containing payloads via amide bond formation—specifically require the carboxylic acid functionality that m-PEG3-Boc provides upon deprotection .

Ternary Complex Optimization with PEG3 Spacer

For ERα-targeting PROTACs and other systems where linker length critically influences degradation efficiency, m-PEG3-Boc should be included as the PEG3-length benchmark. The ACS Med Chem Lett (2021) study demonstrated that among PEG2, PEG3, PEG4, and alkyl linkers tested in the LCL-ER(dec) system, the PEG3 variant exhibited the highest ERα degradation activity at lower concentrations, despite all linkers showing comparable target binding affinity [3]. This class-level evidence supports the selection of m-PEG3-Boc as the PEG3-length building block for linker SAR campaigns aiming to identify the optimal spatial separation between target-binding and E3 ligase-recruiting moieties.

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